

Foreword: The Strategic Value of Polyfunctional Aromatic Scaffolds

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,3,4,5-Tetrafluoro-6-iodobenzoic acid

Cat. No.: B3039490

[Get Quote](#)

In the intricate world of molecular design, particularly within pharmaceutical and materials science, the utility of a chemical building block is defined by its structural nuance and predictable reactivity. Polyhalogenated aromatic compounds represent a cornerstone of modern synthetic strategy, offering a powerful toolkit to modulate electronic properties, enhance metabolic stability, and create specific steric environments. Among these, **2,3,4,5-Tetrafluoro-6-iodobenzoic acid** emerges as a scaffold of exceptional value. Its densely packed, electronically distinct functional groups—a carboxylic acid, a reactive iodine atom, and an electron-deficient tetrafluorinated ring—provide a versatile platform for complex molecular engineering. This guide offers a comprehensive examination of this compound, moving from its fundamental structure to its strategic application in advanced synthesis.

Core Molecular Architecture and Physicochemical Profile

The structure of **2,3,4,5-Tetrafluoro-6-iodobenzoic acid** is a study in controlled reactivity. The benzene core is fully substituted, creating a molecule with distinct and predictable chemical behavior. The four electron-withdrawing fluorine atoms create a highly electron-deficient (π -poor) aromatic system. This has two profound consequences: it significantly increases the acidity of the carboxylic acid proton and it activates the C-I bond towards oxidative addition, a key step in many cross-coupling reactions.

The ortho-relationship between the bulky iodine atom and the carboxylic acid group introduces significant steric hindrance, which can influence the conformation of the carboxyl group and direct intermolecular interactions.

Caption: Ball-and-stick representation of **2,3,4,5-Tetrafluoro-6-iodobenzoic acid**.

Table 1: Key Physicochemical Properties

Property	Value	Source(s)
CAS Number	110625-15-5	[1] [2]
Molecular Formula	C ₇ HF ₄ IO ₂	[1] [3]
Molecular Weight	319.98 g/mol	[1] [3]
Appearance	White to off-white solid	[1]
Purity	Typically >98%	[1]
IUPAC Name	2,3,4,5-tetrafluoro-6-iodobenzoic acid	[2] [3]

Synthesis Pathway and Structural Verification

The synthesis of highly substituted aromatics requires a robust and high-yielding methodology. For **2,3,4,5-Tetrafluoro-6-iodobenzoic acid**, a common laboratory-scale synthesis begins with a precursor like tetrafluorophthalic acid, which is converted to the corresponding anthranilic acid. The key transformation involves a Sandmeyer-type reaction.

Experimental Protocol: Diazotization-Iodination

- Diazotization: 2-Amino-3,4,5,6-tetrafluorobenzoic acid is dissolved in a mixture of a strong acid (e.g., sulfuric acid) and water. The solution is cooled to 0-5 °C in an ice-salt bath. This low temperature is critical to ensure the stability of the resulting diazonium salt. A solution of sodium nitrite in water is added dropwise, maintaining the low temperature to prevent premature decomposition and side reactions. The reaction is monitored for the completion of diazotization.

- **Iodination:** A solution of potassium iodide in water is prepared. The cold diazonium salt solution is then slowly added to the potassium iodide solution. The diazonium group ($-N_2^+$) is an excellent leaving group, and it is readily displaced by the iodide nucleophile (I^-) to form the C-I bond.
- **Workup and Purification:** The reaction mixture is allowed to warm to room temperature and stirred until nitrogen evolution ceases. The crude product often precipitates from the aqueous mixture. It is then collected by filtration, washed, and purified. Recrystallization from a suitable solvent system (e.g., ethanol/water) is a highly effective method for obtaining the product with high purity.

Spectroscopic Validation

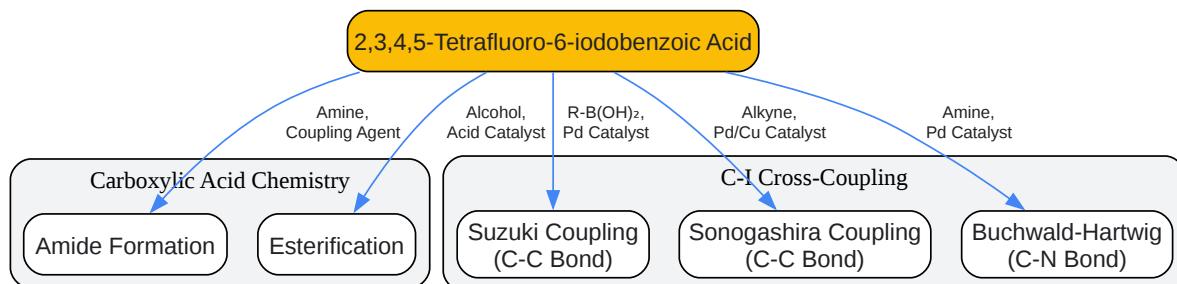

The identity and purity of the final compound must be confirmed. The following spectroscopic signatures are characteristic of **2,3,4,5-Tetrafluoro-6-iodobenzoic acid**.

Table 2: Expected Spectroscopic Data

Technique	Expected Signature	Rationale
¹ H NMR	A single, broad peak in the downfield region (δ 10-13 ppm).	This signal corresponds to the highly deshielded acidic proton of the carboxylic acid. Its broadness is due to hydrogen bonding and exchange.
¹⁹ F NMR	Four distinct multiplets.	Each fluorine atom is in a unique chemical environment and will exhibit coupling to the other three fluorine atoms, resulting in complex splitting patterns.
¹³ C NMR	Seven signals: one for the carboxyl carbon (~165 ppm) and six for the aromatic carbons.	The aromatic signals will be split due to C-F coupling, providing definitive structural information.
IR Spec.	Broad O-H stretch (~2500-3300 cm^{-1}), sharp C=O stretch (~1700 cm^{-1}), strong C-F stretches (~1000-1400 cm^{-1}).	These peaks are diagnostic for the carboxylic acid and the polyfluorinated aromatic ring functional groups.
Mass Spec.	Molecular ion peak (M^+) at $m/z \approx 320$.	Confirms the molecular weight of the compound.

Chemical Reactivity and Synthetic Utility

The true power of this molecule lies in its capacity for selective, sequential transformations at its distinct functional sites. This allows for its use as a versatile linchpin in multi-step synthetic campaigns.

[Click to download full resolution via product page](#)

Caption: Key synthetic transformations of **2,3,4,5-Tetrafluoro-6-iodobenzoic acid**.

- Reactions at the Carboxylic Acid: The carboxyl group undergoes standard transformations such as esterification and amide bond formation. These reactions are foundational for integrating the molecule into larger structures like peptides or polymers.
- Palladium-Catalyzed Cross-Coupling: The carbon-iodine bond is the primary locus for building molecular complexity. Its reactivity in palladium-catalyzed reactions is exceptional, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high fidelity.^[4]
 - Suzuki-Miyaura Coupling: Reaction with boronic acids introduces new aryl or vinyl groups.
 - Sonogashira Coupling: Reaction with terminal alkynes yields conjugated enyne systems, valuable in materials science.
 - Buchwald-Hartwig Amination: Reaction with amines provides a direct route to substituted anilines, a common motif in pharmaceuticals.

This orthogonal reactivity allows a synthetic chemist to first perform a cross-coupling reaction on the C-I bond and then modify the carboxylic acid, or vice-versa, providing strategic flexibility.

Applications in Drug Discovery and Advanced Materials

The unique combination of properties makes this compound a "privileged scaffold" in several research areas.

- Pharmaceuticals: It serves as a key intermediate in the synthesis of fluoroquinolone antibacterials, such as ofloxacin and lomefloxacin.[5] The tetrafluorinated ring enhances metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. Furthermore, the fluorine atoms can improve binding affinity to biological targets through favorable electrostatic and hydrogen bonding interactions.[4]
- Agrochemicals: Similar to its role in pharmaceuticals, it is used to create next-generation pesticides with improved potency and environmental persistence profiles.[4][5]
- Functional Materials: The electron-deficient aromatic core is a valuable component in the design of organic electronics, including n-type semiconductors and materials for advanced display technologies like liquid crystals.[4][5]

Safety and Handling Protocols

As a reactive chemical intermediate, proper handling is essential.

- Hazard Identification: The compound is classified as an irritant. It may cause skin, eye, and respiratory irritation. It is also harmful if swallowed.[2]
- Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, and a lab coat are mandatory.
- Handling: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
- Storage: Store in a cool, dry, and dark place in a tightly sealed container.

Conclusion

2,3,4,5-Tetrafluoro-6-iodobenzoic acid is far more than a simple halogenated molecule. It is a strategically designed synthetic tool that offers a confluence of acidity, steric definition, and versatile reactivity. For the medicinal chemist, it provides a robust scaffold for creating metabolically stable and potent drug candidates. For the materials scientist, it is a building block for novel electronic materials. A thorough understanding of its structural properties and chemical behavior, as outlined in this guide, is the first step toward unlocking its full potential in addressing complex scientific challenges.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3,4,5-Tetrafluoro-6-iodobenzoic acid | CymitQuimica [cymitquimica.com]
- 2. 2,3,4,5-Tetrafluoro-6-iodobenzoic acid | 110625-15-5 [sigmaaldrich.com]
- 3. 2,3,4,5-Tetrafluoro-6-iodobenzoic acid | C7HF4IO2 | CID 13704753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,3,4,5-Tetrafluoro-6-Iodobenzoic Acid [myskinrecipes.com]
- 5. innospk.com [innospk.com]
- To cite this document: BenchChem. [Foreword: The Strategic Value of Polyfunctional Aromatic Scaffolds]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3039490#structure-of-2-3-4-5-tetrafluoro-6-iodobenzoic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com